N-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methyl]benzamide
Description
N-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a benzamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-15(2)19-21-11-10-18(23-19)24-12-6-7-16(14-24)13-22-20(25)17-8-4-3-5-9-17/h3-5,8-11,15-16H,6-7,12-14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBTAABIOMQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCCC(C2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methyl]benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring is often formed via a cyclization reaction of suitable precursors, such as amino alcohols or amino acids, under high temperature and pressure.
Coupling of the Pyrimidine and Piperidine Rings: This step involves the formation of a bond between the pyrimidine and piperidine rings, typically through a nucleophilic substitution reaction.
Attachment of the Benzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of base catalysts such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(2-pyridin-4-yl)piperidin-3-yl]methyl]benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methyl]benzoate: Similar structure but with a benzoate ester group instead of a benzamide group.
Uniqueness
N-[[1-(2-propan-2-ylpyrimidin-4-yl)piperidin-3-yl]methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrimidine and piperidine rings, along with the benzamide moiety, allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
